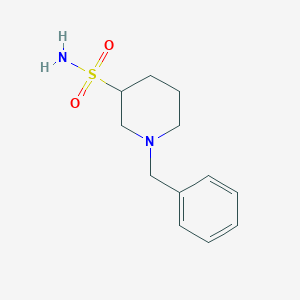

1-Benzylpiperidine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

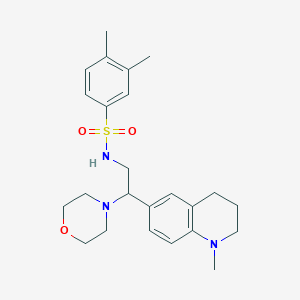

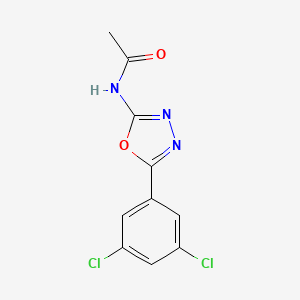

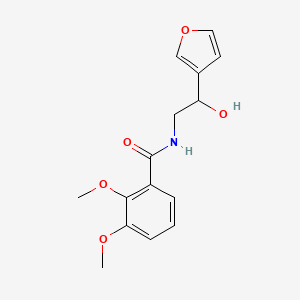

1-Benzylpiperidine-3-sulfonamide is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . It belongs to the class of sulfonamides , which are important synthetic medicinal blocks used in drug construction. The compound contains a piperidine ring substituted with a benzyl group and a sulfonamide functional group. Sulfonamides have been widely studied due to their diverse pharmacological applications and presence in various pharmaceutical classes and alkaloids .

Synthesis Analysis

The synthesis of 1-benzylpiperidine-3-sulfonamide involves the condensation of ethyl-piperidinecarboxylate with benzyl chloride in the presence of potassium carbonate . This reaction leads to the formation of ethyl-benzylpiperidinecarboxylate , which serves as an intermediate in the synthesis .Molecular Structure Analysis

The compound’s structure consists of a piperidine ring (a six-membered heterocycle containing one nitrogen atom and five carbon atoms) attached to a benzyl group and a sulfonamide functional group. The sulfonamide moiety is crucial for its pharmacological properties .Chemical Reactions Analysis

- Multicomponent Reactions (MCRs) : These include methods like the Strecker synthesis , Hantzsch synthesis , Biginelli reaction , and Ugi reaction , which can lead to the formation of various piperidine derivatives .

- Spirooxindolopyrrolidine Formation : For instance, Arumugam et al. synthesized a spirooxindolopyrrolidine-embedded piperidinone with potential anticancer activity through a three-component 1,3-dipolar cycloaddition and subsequent enamine reaction .

Mechanism of Action

- Competitive Inhibition : 1-Benzylpiperidine-3-sulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents bacteria from replicating, making it useful as an antibacterial agent .

Physical and Chemical Properties Analysis

Safety and Hazards

properties

IUPAC Name |

1-benzylpiperidine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c13-17(15,16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSSWGGSQLFMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzylpiperidine-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2458334.png)

![4-[2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2458339.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2458340.png)

![3-[2-(1H-indol-3-yl)ethyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2458352.png)

![N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2458353.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2458355.png)